molecular formula C11H13NO2 B3283018 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid CAS No. 76059-57-9

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid

Cat. No.: B3283018
CAS No.: 76059-57-9
M. Wt: 191.23
InChI Key: MHDIRUQQZMBVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by a tetrahydroquinoline ring system attached to an acetic acid moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction forms the tetrahydroquinoline ring, which is then further functionalized to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline ring.

    Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or platinum catalysts.

    Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.

Major Products:

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid
  • 4-hydroxy-2-quinolones
  • 1,2,3,4-tetrahydroisoquinoline derivatives

Comparison: 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDIRUQQZMBVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 2
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 3
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 4
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 5
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 6
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.